(R)-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), is synthesized using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . Another study discusses the synthesis of naphthalene-substituted aromatic esters via Rh (iii)-catalyzed C–H bond naphthylation and cascade directing group transformation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The computed geometrical parameters are compared with experimental data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .Scientific Research Applications
Selective Solid Phase Extraction of Synthetic Cannabinoids : This study demonstrates the use of computationally designed peptides for the selective extraction of synthetic cannabinoids, including "(R)-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone" (AM 1220). The peptides showed strong interaction with the synthetic cannabinoids, highlighting their potential for use in solid-phase extraction (SPE) techniques (Mascini et al., 2017).
Synthesis of Carbon-11-Labeled Derivatives : This research involves the synthesis of carbon-11-labeled aminoalkylindole derivatives for potential use in PET imaging of alcohol abuse. The process includes the compound and demonstrates its relevance in developing radioligands for medical imaging (Gao et al., 2014).
Identification and Quantitation in Illegal Products : Several studies have focused on identifying and quantifying this compound as an adulterant in illegal products. These include analyses using various chromatography and mass spectrometry techniques, highlighting the importance of monitoring such substances in public health and forensic contexts (Nakajima et al., 2011), (Nakajima et al., 2011).
Analysis in Wastewater for Recreational Drug Use : A study analyzing sewage for residues of illicit drugs included this compound among others. This represents an innovative approach to estimating community drug use and understanding the dynamics of recreational drug consumption (Reid et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(27)17-28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKVBEKZCMUTQC-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159162 | |
Record name | AM-1220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134959-64-1 | |
Record name | AM-1220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134959641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-1220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-1220, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44NQ9RBE1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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